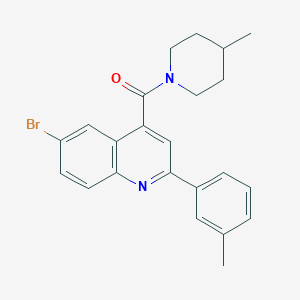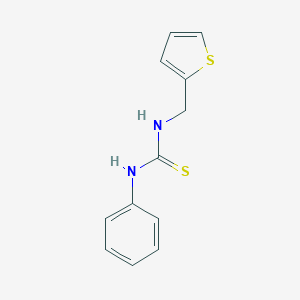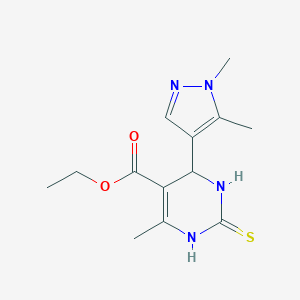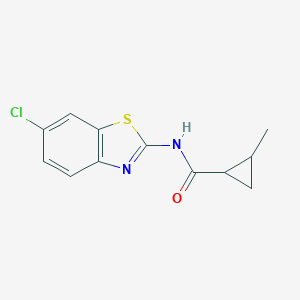
6-BROMO-2-(3-METHYLPHENYL)-4-(4-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-2-(3-methylphenyl)-4-quinolylmethanone is a complex organic compound that features a quinoline core substituted with a bromine atom and a 3-methylphenyl group The compound also includes a 4-methylpiperidino group attached to a methanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(3-methylphenyl)-4-quinolylmethanone typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 2-(3-methylphenyl)quinoline, followed by the introduction of the 4-methylpiperidino group through a nucleophilic substitution reaction. The final step involves the formation of the methanone moiety under controlled conditions, such as using a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.
化学反应分析
Types of Reactions
6-Bromo-2-(3-methylphenyl)-4-quinolylmethanone can undergo various chemical reactions, including:
Oxidation: The methanone moiety can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
科学研究应用
Chemistry
In chemistry, 6-Bromo-2-(3-methylphenyl)-4-quinolylmethanone is used as a building block for the synthesis of more complex molecules
Biology
The compound’s structural features make it a candidate for biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets, such as enzymes and receptors, can be investigated to identify potential therapeutic applications.
Medicine
In medicinal chemistry, 6-Bromo-2-(3-methylphenyl)-4-quinolylmethanone may serve as a lead compound for the development of new drugs. Its interactions with specific molecular targets can be optimized to enhance efficacy and reduce side effects.
Industry
Industrially, the compound can be used in the development of advanced materials, such as polymers and coatings. Its unique properties can be exploited to create materials with enhanced performance characteristics.
作用机制
The mechanism of action of 6-Bromo-2-(3-methylphenyl)-4-quinolylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core and substituted groups allow it to bind to these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
相似化合物的比较
Similar Compounds
2-(3-Methylphenyl)quinoline: Lacks the bromine and 4-methylpiperidino groups, resulting in different chemical and biological properties.
6-Bromoquinoline: Lacks the 3-methylphenyl and 4-methylpiperidino groups, leading to distinct reactivity and applications.
4-Methylpiperidine: A simpler structure that lacks the quinoline core, resulting in different chemical behavior.
Uniqueness
6-Bromo-2-(3-methylphenyl)-4-quinolylmethanone is unique due to its combination of a quinoline core with bromine, 3-methylphenyl, and 4-methylpiperidino groups. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C23H23BrN2O |
|---|---|
分子量 |
423.3g/mol |
IUPAC 名称 |
[6-bromo-2-(3-methylphenyl)quinolin-4-yl]-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C23H23BrN2O/c1-15-8-10-26(11-9-15)23(27)20-14-22(17-5-3-4-16(2)12-17)25-21-7-6-18(24)13-19(20)21/h3-7,12-15H,8-11H2,1-2H3 |
InChI 键 |
MUUOXBZAHAEUAI-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=CC(=C4)C |
规范 SMILES |
CC1CCN(CC1)C(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=CC(=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N'-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)THIOUREA](/img/structure/B452411.png)
![6-Amino-4-[4-(mesitylmethoxy)-3-methoxyphenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B452412.png)
![methyl 2-[({[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B452413.png)
![N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]-N'-(4-iodo-2-methylphenyl)thiourea](/img/structure/B452414.png)
![Isopropyl 2-{[2-(2,5-dichlorophenoxy)butanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B452419.png)


![Methyl 2-{[2-(3,4-dimethylphenoxy)butanoyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B452425.png)
![2-{[2-(3,4-Dimethylphenoxy)butanoyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B452427.png)
![2-[(2-chloro-6-fluorobenzoyl)amino]-N-(4-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B452429.png)
![Methyl 6-tert-butyl-2-[(2-chloro-6-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B452430.png)
![Methyl 2-{[(mesityloxy)acetyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B452431.png)
![1-[4-(BENZYLOXY)PHENYL]-4-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBONYL)PIPERAZINE](/img/structure/B452433.png)

